AKB48 N-Pentanoic Acid

Catalog No.
S822329
CAS No.
1630022-94-4
M.F
C23H29N3O3
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AKB48 N-Pentanoic Acid

CAS Number

1630022-94-4

Product Name

AKB48 N-Pentanoic Acid

IUPAC Name

5-[3-(1-adamantylcarbamoyl)indazol-1-yl]pentanoic acid

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H29N3O3/c27-20(28)7-3-4-8-26-19-6-2-1-5-18(19)21(25-26)22(29)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,29)(H,27,28)

InChI Key

CMCIJYXHEYJYQU-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O

Synonyms

APINACA N-Pentanoic Acid; 5-(3-((3s,5s,7s)-Adamantan-1-ylcarbamoyl)-1H-indazol-1-yl)pentanoic Acid

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O

AKB48 is a pentyl indazole with structural similarity to JWH 018 adamantyl carboxamide and STS-135, which are synthetic cannabinoids that may be sold for recreational use. AKB48 N-pentantoic acid metabolite is a potential urinary metabolite of AKB48, characterized by carboxylation of the N-alkyl chain. This product is intended for research and forensic applications.

AKB48 N-Pentanoic Acid (CAS 1630022-94-4), also known as APINACA N-pentanoic acid, is a major terminal metabolite of the synthetic cannabinoid AKB48 (APINACA). Synthetic cannabinoids undergo extensive and rapid metabolism in the body, making the parent compounds often undetectable in urine samples shortly after consumption. Consequently, this pentanoic acid metabolite serves as a crucial and specific urinary biomarker, making it an indispensable certified reference material for forensic laboratories, clinical toxicologists, and research institutions needing to confirm the intake of AKB48.

Procuring the parent compound AKB48 instead of its N-pentanoic acid metabolite is inadequate for definitive toxicological screening. AKB48 is extensively metabolized, and the parent drug is often difficult to detect in urine. Assays relying solely on the parent compound as a standard risk false negatives, failing to identify intake. The N-pentanoic acid metabolite, however, is a major and persistent urinary biomarker. Therefore, a certified reference material of AKB48 N-Pentanoic Acid is required for developing and validating sensitive LC-MS/MS methods that can reliably confirm AKB48 consumption in clinical and forensic investigations.

Primary Biomarker for Confirmation of Intake: Essential for Reliable Detection

Synthetic cannabinoids are almost completely metabolized, making detection of the parent compound in urine unreliable for confirming use. Studies using human liver microsomes (HLMs) and analyzing authentic urine samples have identified the N-pentanoic acid metabolite as a key product of AKB48 metabolism. In a study of 35 authentic forensic cases, previously screened positive for AKB48 metabolites, reprocessing of the data confirmed the presence and importance of metabolites like the N-pentanoic acid derivative for establishing a definitive link to AKB48 intake.

Evidence DimensionBiomarker Presence in Urine
Target Compound DataConsistently detected as a major metabolite in authentic human urine samples after AKB48 intake.
Comparator Or BaselineParent compound (AKB48), which is often undetectable in urine.
Quantified DifferenceQualitative but critical: Presence vs. Absence. The metabolite is the reliable marker, while the parent drug is not.
ConditionsAnalysis of authentic human urine samples from forensic cases using LC-QTOF-MS.

This evidence confirms that without this specific metabolite standard, laboratories cannot reliably detect AKB48 use, making it a mandatory purchase for accurate toxicological screening.

Precursor Suitability: Avoids Cross-Reactivity with 5F-AKB48 Metabolites

A significant challenge in forensic analysis is differentiating between the intake of structurally similar drugs. The fluorinated analog, 5F-AKB48, can undergo oxidative defluorination to produce metabolites that are identical to those of AKB48, such as AKB48 N-pentanoic acid. However, studies show that while some metabolites are shared, unique metabolites for each parent compound can be identified. Procuring the specific AKB48 N-pentanoic acid standard is essential for inclusion in analytical methods designed to distinguish between AKB48 and 5F-AKB48 use by comparing metabolite ratios and patterns.

Evidence DimensionMetabolic Pathway Specificity
Target Compound DataA major metabolite of AKB48.
Comparator Or Baseline5F-AKB48, which also produces AKB48 N-pentanoic acid via defluorination.
Quantified DifferenceWhile this metabolite can be formed from both, its presence in a panel alongside other unique AKB48 metabolites (e.g., specific hydroxylated forms) allows for differentiation.
ConditionsMetabolism studies using human liver microsomes (HLM) and analysis of authentic urine samples.

To avoid incorrect identification of the ingested parent drug, labs must use a panel of standards, including AKB48 N-Pentanoic Acid, to build a differential diagnosis based on the complete metabolite profile.

Quantitative Analysis in Clinical and Forensic Toxicology

Use as a certified reference material (CRM) to develop and validate robust LC-MS/MS methods for the quantitative determination of AKB48 consumption from urine samples. Its status as a major terminal metabolite ensures that assays calibrated with this standard can detect use even after the parent compound has been cleared.

Urine Screening Assay Development and Validation

Incorporate as a positive control and calibrator in targeted and untargeted screening workflows for drugs of abuse. This enables laboratories to confidently identify exposure to AKB48 and distinguish it from other synthetic cannabinoids that do not produce this specific metabolite.

Metabolic Stability and Drug-Drug Interaction Studies

Employ as a reference standard in in-vitro metabolism studies using human liver microsomes or hepatocytes to investigate the metabolic pathways of AKB48 and related analogs. This is critical for understanding pharmacokinetic profiles and potential enzymatic inhibition or induction.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

395.22089180 g/mol

Monoisotopic Mass

395.22089180 g/mol

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

Dates

Last modified: 04-14-2024

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